molecular formula C22H35IO2 B170974 Iodofiltic acid (123I) CAS No. 123748-56-1

Iodofiltic acid (123I)

Cat. No. B170974
M. Wt: 454.4 g/mol
InChI Key: NPCIWINHUDIWAV-NSYCNWAXSA-N
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Description

Iodofiltic acid (123I) is a small molecule drug and a diagnostic radiopharmaceutical . It is also known by the synonyms 15-(4-Iodophenyl)-3(R,S)-Methylpentadecanoic Acid (123I), Iodofiltic Acid I 123, and IPPA . It is used as a Single-photon emission-computed tomography (SPECT) enhancer . The drug was initially developed by Pfizer Inc. and its highest global research status is approved .


Molecular Structure Analysis

The molecular formula of Iodofiltic acid (123I) is C22H35IO2 . The InChIKey is NPCIWINHUDIWAV-NSYCNWAXSA-N . The CAS Registry number is 123748-56-1 .


Physical And Chemical Properties Analysis

The average weight of Iodofiltic acid (123I) is 454.426 and the monoisotopic mass is 454.169303311 . The chemical formula is C22H35IO2 .

Scientific Research Applications

  • Myocardial Imaging and Metabolism Studies : Iodofiltic acid (123I) is frequently used in myocardial imaging. It aids in differentiating viable ischemic tissue from infarcted tissue in the heart. Its rapid degradation in the myocardium and high count rates make it a valuable tool for estimating regional myocardial perfusion (Poe et al., 1977). Furthermore, studies have shown that 123I-hexadecenoic acid can be compared favorably with Thallium-201 for myocardial imaging in coronary heart disease, offering potential advantages in studying regional myocardial perfusion and metabolism (Wall et al., 1980).

  • Advances in Labeling Techniques : Research has been conducted on improving the labeling techniques of ω-phenylfatty acids with iodine isotopes, demonstrating that certain compounds, such as 123I labeled with a fatty acid analogue, show promising results in nuclear medical heart diagnosis due to higher uptake and lower background activity (Eisenhut, 1982).

  • Applications in Brain Tumor Diagnosis : 123I has been used in the diagnosis and monitoring of brain tumors through single-photon emission tomography (SPET). Research shows that 123I-iodo-L-α-methyltyrosine (123I-IMT) is transported by specific carriers in brain tumor cells, providing valuable insights into tumor metabolism and aiding in diagnosis (Riemann et al., 1999).

  • Quantitative SPECT Reconstruction : Studies have been conducted on the quantitative reconstruction methods for single-photon emission computed tomography (SPECT) using 123I, which is crucial for determining kinetics or localization in various clinical and research studies (Gilland et al., 1991).

  • pH-Sensitive SPECT Tracers : Iodine-123 labeled malonic acid derivatives have been explored for in vivo pH imaging, especially in determining tumor acidity, which is critical in understanding tumor invasion and metastasis formation (Bauwens et al., 2012).

  • Radioligands for Imaging D2 Dopamine Receptor : Iodine-123 labeled iodo-benzofuran (IBF) has been developed as a potential SPECT imaging agent for mapping the D2 dopamine receptor, providing insights into various neurological conditions (Mozley et al., 1993).

Safety And Hazards

Iodofiltic acid (123I) has been used in clinical trials. For example, it was used in an open-label phase 2 study recruiting low, moderate, and high likelihood ACS patients from approximately 60 centers. Patients were imaged with iodofiltic acid I 123 for the detection of myocardial ischemia .

properties

IUPAC Name

15-(4-(123I)iodanylphenyl)-3-methylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCIWINHUDIWAV-NSYCNWAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924591
Record name 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodofiltic acid (123I)

CAS RN

123748-56-1
Record name 4-(Iodo-123I)-β-methylbenzenepentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123748-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodofiltic acid I 123 [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodofiltic acid I-123
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05683
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOFILTIC ACID I-123
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7USQ749M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KN Giedd, SR Bergmann - Current cardiology reports, 2011 - Springer
… Iodofiltic acid 123I (BMIPP) fatty acid imaging improves initial diagnosis in emergency department patients with suspected acute coronary syndromes: a multicenter trial. J Am Coll …
Number of citations: 20 link.springer.com
D Jain, BL Zaret - Essential Cardiology: Principles and Practice, 2013 - Springer
Nuclear cardiovascular imaging uses various radioisotopes labeled to suitable molecules to noninvasively image various biological phenomena in the intact human body under various …
Number of citations: 3 link.springer.com
DC Internacionales - sefap.it
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 3 www.sefap.it
DC Internacionales - WHO Drug Information, 2008 - antibodysociety.org
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 6 www.antibodysociety.org
DCI las Sustancias Farmacéuticas - WHO Drug Information, 2006 - cdn.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 0 cdn.who.int

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